molecular formula C12H15NO2Si B8245081 Trimethyl((4-methyl-3-nitrophenyl)ethynyl)silane

Trimethyl((4-methyl-3-nitrophenyl)ethynyl)silane

Cat. No.: B8245081
M. Wt: 233.34 g/mol
InChI Key: WFVAXJGPWUHVSD-UHFFFAOYSA-N
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Description

Trimethyl((4-methyl-3-nitrophenyl)ethynyl)silane is an organosilicon compound with the molecular formula C12H15NO2Si. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 4-methyl-3-nitrophenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl((4-methyl-3-nitrophenyl)ethynyl)silane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-3-nitrophenylacetylene and trimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the deprotonation of the acetylene group.

    Procedure: The deprotonated acetylene reacts with trimethylsilyl chloride to form this compound. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Purification: The product is purified using techniques such as distillation or recrystallization to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl((4-methyl-3-nitrophenyl)ethynyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The nitro group can be reduced to an amino group, and the ethynyl group can undergo oxidation to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles, with conditions involving bases like sodium hydride.

    Oxidation and Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used. Oxidizing agents include potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

    Substitution: Products include various substituted phenylacetylene derivatives.

    Reduction: The major product is the corresponding amino compound.

    Coupling: Products include biaryl compounds and other coupled products.

Scientific Research Applications

Trimethyl((4-methyl-3-nitrophenyl)ethynyl)silane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Trimethyl((4-methyl-3-nitrophenyl)ethynyl)silane involves its reactivity with various chemical species. The trimethylsilyl group can be cleaved to generate a reactive acetylene intermediate, which can then participate in further chemical reactions. The nitro group can undergo reduction or other transformations, influencing the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl((4-nitrophenyl)ethynyl)silane
  • Trimethyl((3-nitrophenyl)ethynyl)silane
  • Trimethyl((4-methylphenyl)ethynyl)silane

Uniqueness

Trimethyl((4-methyl-3-nitrophenyl)ethynyl)silane is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This combination of functional groups makes it a versatile compound in organic synthesis and research applications.

Properties

IUPAC Name

trimethyl-[2-(4-methyl-3-nitrophenyl)ethynyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2Si/c1-10-5-6-11(7-8-16(2,3)4)9-12(10)13(14)15/h5-6,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVAXJGPWUHVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C[Si](C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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